1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
Overview
Description
1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenylsulfonyl group and an additional piperidine ring. The oxalic acid component is often used to form a salt with the compound, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution with the 4-methylphenylsulfonyl group. Common synthetic routes include:
Nucleophilic Substitution: The piperidine ring is first prepared and then subjected to nucleophilic substitution reactions to introduce the 4-methylphenylsulfonyl group.
Oxidation and Reduction: These reactions are often employed to modify the functional groups on the piperidine ring to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]piperidin-4-one
- 1-[(4-Methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine
- 1-[(4-Methylphenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine
Uniqueness
1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine is unique due to its specific substitution pattern and the presence of both piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S.C2H2O4/c1-15-5-7-17(8-6-15)22(20,21)19-13-9-16(10-14-19)18-11-3-2-4-12-18;3-1(4)2(5)6/h5-8,16H,2-4,9-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHSTVZTXDKDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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